(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride
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Description
“(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C16H20ClN3 . It is a tetrahydronaphthyridine ring-fused chiral amino acid bearing indane and cyclobutane moieties through two peptide bonds .
Synthesis Analysis
The asymmetric synthesis of the tetrahydronaphthyridine scaffold of this compound has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydronaphthyridine ring fused with a chiral amino acid bearing indane and cyclobutane moieties through two peptide bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Heck-type vinylation of chloropyridine using ethylene gas, formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and ruthenium-catalyzed enantioselective transfer hydrogenation .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ravi et al. (2018) outlines the synthesis of new substituted 3-aryl-1,8-naphthyridine derivatives. These compounds were evaluated for their antimicrobial activity, demonstrating the potential of 1,8-naphthyridine derivatives in developing new antimicrobial agents. The methodology emphasizes efficient synthesis, easy workup, and simple purification, highlighting the versatility of naphthyridine derivatives in medicinal chemistry. Read more.
Antimicrobial Activities
Adem et al. (2022) focused on synthesizing novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and their thiazolidin-4-ones counterparts to evaluate antibacterial and antifungal activities. The compounds showed considerable antimicrobial properties, suggesting their potential as antimicrobial agents. This research further validates the naphthyridine core as a valuable scaffold for developing antimicrobials. Read more.
Anticancer Potential
Kong et al. (2018) discovered a novel naphthyridine derivative, 3u, which induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This study showcases the dual-functional potential of naphthyridine derivatives in cancer therapy, highlighting their ability to trigger cell death through multiple pathways. Read more.
Efflux Pump Inhibition
Oliveira-Tintino et al. (2020) investigated 1,8-naphthyridine sulfonamides for their potential to inhibit efflux pumps in multiresistant Staphylococcus aureus strains. The study demonstrates the utility of naphthyridine derivatives in combating antibiotic resistance, a critical issue in current antimicrobial therapy. Read more.
Properties
IUPAC Name |
(6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.ClH/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13;/h1-7H,8-12,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEHYXCLNBRVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718461 |
Source
|
Record name | 1-(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-89-2 |
Source
|
Record name | 1,6-Naphthyridine-2-methanamine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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